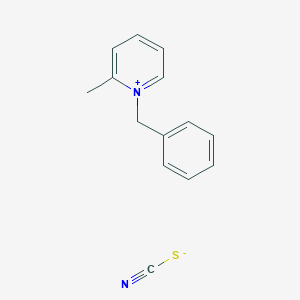
Beryllium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium nickel is an alloy composed of beryllium and nickel. This compound is known for its remarkable properties, including high strength, excellent thermal conductivity, and resistance to corrosion. Beryllium nickel alloys are used in various applications, particularly in industries that require materials with high performance under extreme conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beryllium nickel alloys are typically prepared through precipitation heat treatment. The process involves alloying beryllium with nickel, followed by heat treatment to achieve the desired mechanical properties. The optimal heat treatment for the highest strength is conducted at approximately 925°F for 2 hours .
Industrial Production Methods
In industrial settings, beryllium nickel alloys are produced by melting beryllium and nickel together in a controlled environment. The molten mixture is then cast into molds to form ingots, which are subsequently processed through rolling, forging, or extrusion to achieve the desired shapes and sizes. The material can also be cold-rolled and heat-treated to enhance its mechanical properties .
Análisis De Reacciones Químicas
Types of Reactions
Beryllium nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. Beryllium, in particular, reacts with acids such as hydrochloric acid and sulfuric acid to form beryllium salts and release hydrogen gas . Nickel, on the other hand, can undergo oxidation to form nickel oxide.
Common Reagents and Conditions
Oxidation: Beryllium reacts with oxygen to form beryllium oxide (BeO) at elevated temperatures. Nickel can also form nickel oxide (NiO) when exposed to oxygen.
Reduction: Beryllium and nickel can be reduced from their oxides using reducing agents such as hydrogen or carbon monoxide.
Substitution: Beryllium and nickel can participate in substitution reactions with halogens to form halides such as beryllium chloride (BeCl₂) and nickel chloride (NiCl₂).
Major Products Formed
Beryllium Oxide (BeO): Formed from the oxidation of beryllium.
Nickel Oxide (NiO): Formed from the oxidation of nickel.
Beryllium Chloride (BeCl₂): Formed from the reaction of beryllium with chlorine.
Nickel Chloride (NiCl₂): Formed from the reaction of nickel with chlorine.
Aplicaciones Científicas De Investigación
Beryllium nickel alloys have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Used as catalysts in various chemical reactions due to their high thermal conductivity and resistance to corrosion.
Medicine: Investigated for their potential use in medical devices and implants due to their biocompatibility and mechanical strength.
Mecanismo De Acción
The mechanism by which beryllium nickel alloys exert their effects is primarily through their interaction with other materials at the molecular level. Beryllium, for instance, can form a passivating oxide layer that protects the underlying metal from further oxidation . Nickel, on the other hand, enhances the mechanical properties of the alloy by increasing its strength and resistance to deformation.
Molecular Targets and Pathways
Beryllium: Forms a protective oxide layer (BeO) that prevents further oxidation.
Nickel: Enhances the alloy’s mechanical properties by increasing its strength and resistance to wear.
Comparación Con Compuestos Similares
Beryllium nickel alloys can be compared with other similar compounds, such as beryllium copper and nickel titanium alloys.
Beryllium Copper: Known for its high electrical conductivity and strength, beryllium copper is used in electrical contacts and springs.
Nickel Titanium (Nitinol): Exhibits shape memory and superelasticity, making it ideal for medical devices and actuators.
Similar Compounds
- Beryllium Copper (BeCu)
- Nickel Titanium (NiTi)
- Beryllium Aluminum (BeAl)
Beryllium nickel alloys stand out due to their unique combination of high strength, thermal conductivity, and resistance to corrosion, making them suitable for a wide range of demanding applications.
Propiedades
Número CAS |
37227-61-5 |
|---|---|
Fórmula molecular |
BeNi |
Peso molecular |
67.706 g/mol |
Nombre IUPAC |
beryllium;nickel |
InChI |
InChI=1S/Be.Ni |
Clave InChI |
ZMDCATBGKUUZHF-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


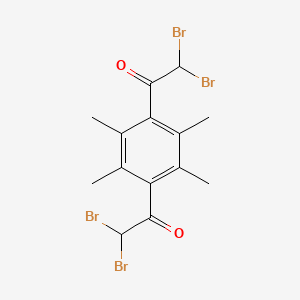


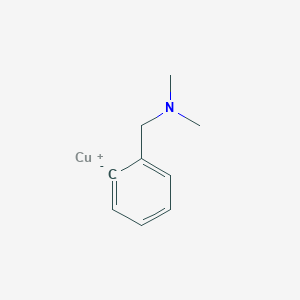
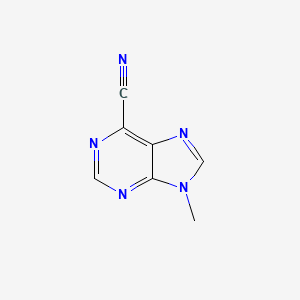
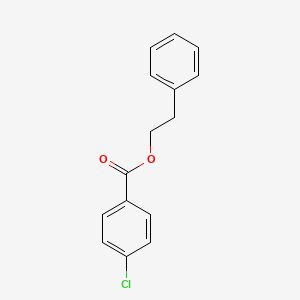
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)


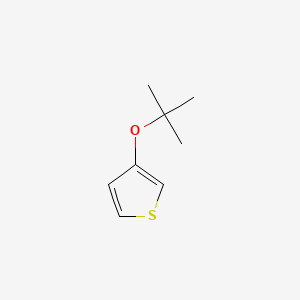
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)


